molecular formula C16H12ClF2N5O2 B2855042 5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide CAS No. 1005306-45-5

5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide

Cat. No. B2855042
CAS RN: 1005306-45-5
M. Wt: 379.75
InChI Key: IXIMJRXZLGGFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a synthetic compound that was first synthesized in the laboratory and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide has been studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, it has been studied for its potential as a tool compound for studying the mechanism of action of various enzymes and proteins.

Mechanism Of Action

The mechanism of action of 5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are a family of enzymes that play a role in the degradation of extracellular matrix proteins, while HDACs are a family of enzymes that regulate gene expression by removing acetyl groups from histone proteins.
Biochemical and Physiological Effects:
5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs and HDACs, which are involved in various physiological processes, including cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide for lab experiments is its specificity towards MMPs and HDACs. This makes it a useful tool compound for studying the mechanism of action of these enzymes and proteins. Additionally, it has been shown to have low toxicity and good solubility in various solvents, which makes it easy to use in various experiments. However, one of the limitations of this compound is its high cost, which may limit its use in some laboratories.

Future Directions

There are several future directions for the study of 5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide. One of the major directions is the development of more potent and selective inhibitors of MMPs and HDACs based on the structure of this compound. Additionally, it can be studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further studies can also be conducted to understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-2-methoxybenzoic acid, which is reacted with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with 1-(3,4-difluorophenyl)-1H-tetrazole-5-amine to form the intermediate compound 5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide. The final product is obtained by purifying the intermediate compound using various chromatographic techniques.

properties

IUPAC Name

5-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O2/c1-26-14-5-2-9(17)6-11(14)16(25)20-8-15-21-22-23-24(15)10-3-4-12(18)13(19)7-10/h2-7H,8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIMJRXZLGGFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide

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